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Abstract

Aumolertinib (formerly known as almonertinib or HS-10296) is a potent, irreversible, third-
generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed
by Hansoh Pharmaceutical.[1][2] It is designed to selectively target both EGFR-sensitizing
mutations (Exon 19 deletions and L858R) and the key resistance mutation, T790M, which is
the most common mechanism of acquired resistance to first- and second-generation EGFR
TKIls.[3] Aumolertinib exhibits high selectivity for mutant EGFR over wild-type (WT) EGFR,
leading to a more manageable safety profile with a lower incidence of WT-EGFR-related
adverse events like rash and diarrhea compared to earlier generation TKIs.[2][4] This technical
guide provides a comprehensive overview of the discovery, mechanism of action, chemical
synthesis, and preclinical and clinical evaluation of Aumolertinib.

Introduction: The Challenge of EGFR-Mutant NSCLC
and Acquired Resistance

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide.
[5] A significant subset of NSCLC patients harbors activating mutations in the EGFR gene,
making them candidates for targeted therapy with EGFR TKIs.[6] First- and second-generation
TKIls, while initially effective, inevitably lead to the development of acquired resistance, with the
T790M "gatekeeper" mutation in exon 20 accounting for over 50% of cases. This clinical
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challenge spurred the development of third-generation TKIs designed to overcome T790M-
mediated resistance.

Aumolertinib was rationally designed as a third-generation EGFR TKI to address this unmet
need. A key innovation in its molecular structure is the introduction of a cyclopropyl group on
the indole nitrogen, which enhances metabolic stability and increases its ability to penetrate the
blood-brain barrier—a critical feature for treating brain metastases, a common complication in
advanced NSCLC.[6][7]

Mechanism of Action

Aumolertinib functions as a covalent, irreversible inhibitor of the EGFR kinase. Its mechanism
involves the acrylamide moiety acting as a Michael acceptor, forming a covalent bond with the
Cys797 residue in the ATP-binding pocket of the EGFR kinase domain. This irreversible
binding potently inhibits EGFR autophosphorylation and disrupts downstream pro-survival
signaling cascades.[8]

Key Features:

e High Potency against Mutant EGFR: Aumolertinib demonstrates nanomolar to sub-
nanomolar inhibitory activity against clinically relevant EGFR mutations, including Exon 19
deletions (Del19), L858R, and the double mutant Del19/T790M or L858R/T790M.[9][10]

o Selectivity over Wild-Type EGFR: It is significantly less active against WT-EGFR, which
translates to a lower incidence of mechanism-based toxicities such as skin rash and
diarrhea.[2][6]

o Downstream Pathway Inhibition: By inhibiting EGFR phosphorylation, Aumolertinib
effectively blocks the activation of key downstream signaling pathways, primarily the
RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and
survival.[6]
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Figure 1: Aumolertinib Mechanism of Action on the EGFR Signaling Pathway.
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Chemical Synthesis

The detailed synthesis of Aumolertinib is proprietary information disclosed in patent
W02016054987A1.[11] The molecule's IUPAC name is N-[5-[[4-(1-Cyclopropylindol-3-
yl)pyrimidin-2-ylJamino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-
enamide.[12]

The core structure is a pyrimidine derivative, a common scaffold for kinase inhibitors. The
synthesis of such complex molecules typically involves a multi-step process. A plausible,
though generalized, synthetic strategy for this class of compounds involves:

o Synthesis of the Pyrimidine Core: Construction of the substituted pyrimidine ring, often
through condensation reactions.

o Coupling Reactions: Sequential coupling of the indole and aniline moieties to the pyrimidine
core. This is commonly achieved via nucleophilic aromatic substitution (SNAr) or palladium-
catalyzed cross-coupling reactions.

o Acrylamide Moiety Introduction: The final step is typically the acylation of the aniline nitrogen
with acryloyl chloride or a related activated acrylic acid derivative to install the reactive
"warhead" responsible for covalent bond formation.
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Figure 2: Generalized Workflow for the Synthesis of Aumolertinib.

Preclinical Data

Aumolertinib has demonstrated potent and selective activity in a range of preclinical models.

In Vitro Kinase Inhibitory Activity

The inhibitory concentration (ICso) of Aumolertinib against various EGFR kinase mutants
highlights its potency and selectivity.
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Kinase Target Aumolertinib ICso (nM) Reference(s)
EGFR T790M 0.37 [9][10]
EGFR Del19/T790M 0.21 [9][10]
EGFR L858R/T790M 0.29 [9][10]
EGER L8610 0.84 - 10x rT10re potent than (1176}
other mutations
EGFR D761Y Potent Inhibition [6]
EGFR L747S Potent Inhibition [6]
EGFR WT (Wild-Type) 3.39 [9][10]

Table 1: In Vitro Kinase Inhibitory Activity of Aumolertinib.

In Vitro Cellular Activity

Aumolertinib effectively inhibits the proliferation of NSCLC cell lines harboring EGFR

mutations.
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Cell Line EGFR Status Assay Type Key Finding Reference(s)
Potent inhibition,
Various o especially for
Ba/F3 Cell Viability
) Uncommon ] Exon 20 [1]
(Engineered) ) (CellTiter-Glo) ) )
Mutations insertions (ASV,
NPH, etc.)
Lower activity vs.
Cell Viability mutant lines,
A431 EGFR WT _ _ [1]
(CellTiter-Glo) demonstrating
selectivity
Inhibition of cell
) CCK-8, Colony ] )
PC-9 Exon 19 deletion ] proliferation and [12]
Formation )
survival
Inhibition of cell
CCK-8, Colony ] ]
NCI-H1975 L858R/T790M ) proliferation and [12]
Formation )
survival
) o Significant
LUO387 (Patient- H773- Cell Viability o
) ) ) inhibition of [1]
Derived) V774insNPH (CellTiter-Glo)

proliferation

Table 2: In Vitro Cellular Activity of Aumolertinib.

Clinical Efficacy and Safety

Aumolertinib has been evaluated in several key clinical trials, demonstrating robust efficacy

and a favorable safety profile.

AENEAS Phase lll Trial (First-Line Treatment)

The AENEAS trial was a randomized, double-blind, phase Il study comparing Aumolertinib

with gefitinib in treatment-naive patients with locally advanced or metastatic EGFR-mutated

NSCLC.[4][13]
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Aumolertinib Gefitinib (250 Hazard Ratio

Parameter p-value
(110 mg QD) mg QD) (95% CI)

Median PFS 19.3 months 9.9 months 0.46 (0.36 - 0.60) < 0.0001

ORR 73.8% 72.1% N/A N/A

DCR 93.0% 96.7% N/A N/A

Median DoR 18.1 months 8.3 months N/A N/A

Grade =3 AEs 36.4% 35.8% N/A N/A

Table 3: Key Efficacy and Safety Outcomes from the AENEAS Trial.[4][13] (PFS: Progression-
Free Survival; ORR: Objective Response Rate; DCR: Disease Control Rate; DoR: Duration of
Response; AEs: Adverse Events).

APOLLO Phase l/ll Trial (Second-Line Treatment)

The APOLLO trial evaluated Aumolertinib in patients with locally advanced or metastatic
EGFR T790M-positive NSCLC who had progressed on prior EGFR TKI therapy.[2][14]

Parameter Result (T790M+ Patients)
ORR 52% (95% CI: 42-63)

DCR 92% (95% ClI: 84-96)

Median PFS 11.0 months (95% CI: 9.5-NR)

Table 4: Efficacy Outcomes from the APOLLO Trial Dose-Expansion Cohort.[14]

Detailed Experimental Protocols
In Vitro EGFR Kinase Assay (Representative Protocol)

This protocol is a representative method for determining the 1Cso of an inhibitor against EGFR
kinase activity.
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e Reagents & Materials: Recombinant human EGFR (WT or mutant), kinase buffer (e.g.,
40mM Tris-HCI pH 7.5, 20mM MgClz, 0.1mg/ml BSA, 50uM DTT), ATP, substrate (e.g.,
Poly(Glu,Tyr) 4:1), Aumolertinib, DMSO, 384-well plates, ADP-Glo™ Kinase Assay kit
(Promega).[15]

» Procedure:
1. Prepare serial dilutions of Aumolertinib in DMSO and then dilute in kinase buffer.
2. In a 384-well plate, add 1 pL of the inhibitor dilution (or DMSO for control).
3. Add 2 pL of EGFR enzyme solution (pre-diluted in kinase buffer) to each well.

4. Add 2 pL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration
should be at or near the Km for the specific EGFR mutant.

5. Incubate the plate at room temperature for 60 minutes.

6. Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™
Kinase Assay system according to the manufacturer's protocol. This involves adding ADP-
Glo™ Reagent (to deplete unused ATP) followed by Kinase Detection Reagent (to convert
ADP to ATP and generate a luminescent signal).

7. Read luminescence on a plate reader.

8. Calculate percent inhibition relative to DMSO controls and determine ICso values using
non-linear regression analysis.

Cellular Proliferation Assay (Bal/F3 Engineered Cells)

This protocol describes the use of IL-3 dependent Ba/F3 cells engineered to express mutant
EGFR, rendering them IL-3 independent.[10][16][17]

e Cell Culture: Culture Ba/F3 cells stably expressing the EGFR mutant of interest in RPMI-
1640 medium supplemented with 10% FBS, without IL-3. Culture A431 (EGFR WT) cells in
DMEM with 10% FBS.

e Procedure:
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1. Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in
90 L of culture medium.[18]

2. Incubate overnight to allow cells to acclimate.

3. Prepare serial dilutions of Aumolertinib in culture medium. Add 10 pL of the diluted
compound to the appropriate wells. Include DMSO-only wells as a negative control (100%
viability) and a potent non-specific inhibitor like staurosporine as a positive control (0%
viability).[16]

4. Incubate the plate for 72 hours at 37°C in a 5% COz2 incubator.[1][16]

5. Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent
(Promega) to room temperature.

6. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically
a volume equal to the culture volume).

7. Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room
temperature for 10 minutes to stabilize the luminescent signal.[18]

8. Measure luminescence using a microplate reader.

9. Calculate percent viability relative to DMSO controls and determine ICso values using a
suitable software package.

In Vivo Patient-Derived Xenograft (PDX) Model

This protocol provides a general framework for evaluating the in vivo efficacy of Aumolertinib.
[1][19]

e Animals and Tumor Implantation:

1. Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude). All procedures must be
approved by an Institutional Animal Care and Use Committee (IACUC).[1]

2. Obtain fresh tumor tissue from an NSCLC patient with a confirmed EGFR mutation (e.g.,
H773-V774insNPH) under an approved human research protocol.[1]
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3. Surgically implant a small fragment (e.g., 2-3 mm?) of the tumor subcutaneously into the
flank of an anesthetized mouse.

e Treatment:

1. Once tumors reach a palpable volume (e.g., 100-150 mm3), randomize mice into treatment
and control groups.

2. Prepare Aumolertinib in a suitable vehicle for oral administration (e.g., 0.5%
methylcellulose).

3. Administer Aumolertinib orally once daily at the desired dose (e.g., 40 mg/kg). The
control group receives the vehicle only.[1]

e Monitoring and Endpoint:

1. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume
using the formula: (Length x Width2)/2.

2. Monitor animal body weight and overall health as indicators of toxicity.

3. At the end of the study (e.qg., after 26 days or when tumors in the control group reach a
predetermined size), euthanize the mice.[1]

4. Excise the tumors, weigh them, and perform downstream analyses such as
immunohistochemistry for biomarkers (e.g., p-EGFR).

Conclusion

Aumolertinib is a highly effective third-generation EGFR-TKI that represents a significant
advancement in the treatment of EGFR-mutant NSCLC. Its rational design provides potent
activity against both sensitizing and T790M resistance mutations while maintaining a favorable
selectivity profile over wild-type EGFR. Robust preclinical and clinical data have established its
efficacy and safety, particularly in the first-line setting where it significantly extends progression-
free survival compared to earlier TKls. With its demonstrated activity against brain metastases,
Aumolertinib is a critical therapeutic option for a challenging patient population. Ongoing
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research continues to explore its potential in combination therapies and against a broader

range of uncommon EGFR mutations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/32916310/
https://pubmed.ncbi.nlm.nih.gov/32916310/
https://pubmed.ncbi.nlm.nih.gov/32916310/
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/egfr-kinase-assay-protocol.pdf
https://www.reactionbiology.com/datasheet/egfr_wt_baf3_freiburg/
https://www.reactionbiology.com/services/cell-based-assays/baf3-cell-proliferation-assay/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cell_Viability_Assays_with_Mutated_EGFR_Inhibitors.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9617204/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9617204/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Establishing_Patient_Derived_Xenograft_PDX_Models_for_Lazertinib_Testing.pdf
https://www.benchchem.com/product/b607974#discovery-and-chemical-synthesis-of-aumolertinib
https://www.benchchem.com/product/b607974#discovery-and-chemical-synthesis-of-aumolertinib
https://www.benchchem.com/product/b607974#discovery-and-chemical-synthesis-of-aumolertinib
https://www.benchchem.com/product/b607974#discovery-and-chemical-synthesis-of-aumolertinib
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607974?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

